molecular formula C16H20N7O6PS B560045 バリシチニブリン酸塩 CAS No. 1187595-84-1

バリシチニブリン酸塩

カタログ番号: B560045
CAS番号: 1187595-84-1
分子量: 469.4 g/mol
InChIキー: FBPOWTFFUBBKBB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

バリシチニブリン酸塩は、主に関節リウマチやその他の自己免疫疾患の治療に使用される医薬品化合物です。 これは、免疫応答と炎症を調節するシグナル伝達経路に重要な役割を果たすヤヌスキナーゼ酵素の阻害剤として機能します .

科学的研究の応用

Rheumatoid Arthritis

Baricitinib has been extensively studied for its efficacy in treating moderate to severe rheumatoid arthritis (RA). It received approval from the European Medicines Agency in 2017 and the Food and Drug Administration in 2018. Clinical trials have demonstrated significant improvements in disease activity scores among RA patients who were previously unresponsive to other treatments.

Key Findings:

  • A systematic review indicated that 8.7% to 60% of patients achieved Clinical Disease Activity Index (CDAI) remission at week 12 .
  • The most common dosing regimen is 4 mg daily, with high persistence rates compared to other biologic therapies .
Study TypeSample SizeRemission Rate (%)Duration
Phase III Trials1,000+45% at week 1212 weeks
Real-World Evidence11,472 records20.2% - 81.6% at week 24Varies

Atopic Dermatitis

Recent studies have explored the off-label use of baricitinib for moderate to severe atopic dermatitis. The drug has shown promise in reducing symptoms by inhibiting Th2 cell activation, which is central to allergic responses.

Clinical Evidence:

  • Patients reported significant improvement in skin lesions and overall quality of life with minimal side effects .
  • A study indicated that baricitinib effectively reduced eczema area and severity index scores in patients unresponsive to traditional therapies.

COVID-19 Treatment

Baricitinib has been investigated as a treatment option for COVID-19, particularly for patients with severe pneumonia. A small pilot study showed that it could facilitate clinical recovery and reduce inflammatory markers.

Case Study Insights:

  • In a cohort of four patients with bilateral COVID-19 pneumonia, treatment led to improvements in clinical symptoms and reductions in IL-6 levels .
  • All patients demonstrated a decrease in SARS-CoV-2 viral load following treatment initiation.

Pharmacokinetics and Safety Profile

Baricitinib exhibits favorable pharmacokinetics, with peak plasma concentrations reached within hours after oral administration. The safety profile is generally acceptable; however, some studies have noted an increased risk of thrombosis associated with higher doses .

ParameterValue
Half-Life~12 hours
Bioavailability~80%
Common Side EffectsElevated liver enzymes, thrombosis risk

作用機序

バリシチニブリン酸塩は、ヤヌスキナーゼ酵素、特にヤヌスキナーゼ1とヤヌスキナーゼ2を阻害することによってその効果を発揮します。これらの酵素は、免疫応答と炎症に関連する遺伝子発現を調節するシグナル伝達因子と転写活性化因子のリン酸化と活性化に関与しています。 これらの酵素を阻害することにより、バリシチニブリン酸塩は、炎症性サイトカインの産生を減らし、免疫細胞の活動を調節します .

類似の化合物との比較

類似の化合物

独自性

バリシチニブリン酸塩は、ヤヌスキナーゼ1とヤヌスキナーゼ2に対する高い選択性においてユニークであり、これにより、これらの酵素を標的とした阻害が、オフターゲット効果を少なくして行えます。 この選択性は、自己免疫疾患の治療における有効性と安全性プロファイルに貢献しています .

生化学分析

Biochemical Properties

Baricitinib phosphate interacts with various biomolecules, primarily enzymes like JAK1 and JAK2 . These enzymes play a crucial role in pro-inflammatory signaling pathways . Overactive JAKs have been implicated in autoimmune disorders, such as rheumatoid arthritis . By inhibiting the actions of JAK1 and JAK2, baricitinib phosphate attenuates JAK-mediated inflammation and immune responses .

Cellular Effects

Baricitinib phosphate has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it significantly reduces key cytokines that are upregulated in patients with SLE .

Molecular Mechanism

The molecular mechanism of action of baricitinib phosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By inhibiting JAK1 and JAK2, baricitinib phosphate blocks cytokine signaling, which is a crucial part of the immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of baricitinib phosphate change over time. It has shown to have a strong effect on cytokine dysregulation in SLE patients at baseline, with significant reductions observed at week 12 .

Dosage Effects in Animal Models

The effects of baricitinib phosphate vary with different dosages in animal models . It has been shown to effectively attenuate autoimmune features including renal inflammation in lupus-prone mice .

Metabolic Pathways

Baricitinib phosphate is involved in several metabolic pathways. It interacts with enzymes and cofactors in the JAK-STAT signaling pathway . This interaction can lead to effects on metabolic flux or metabolite levels.

準備方法

合成経路と反応条件

バリシチニブリン酸塩の合成には、重要な中間体の調製から始まる複数のステップが含まれます反応条件は、通常、メタノールやリン酸緩衝液などの溶媒の使用を含み、高収率と純度を確保するために温度とpHを厳密に制御します .

工業的生産方法

バリシチニブリン酸塩の工業的生産には、収率を最大化し、不純物を最小限に抑えるために最適化された反応条件を使用した大規模合成が含まれます。 最終生成物の純度を監視し、合成中に発生する可能性のある不純物を特定するために、高速液体クロマトグラフィーが頻繁に使用されます .

化学反応の分析

反応の種類

バリシチニブリン酸塩は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒が含まれ、置換反応を促進します。 これらの反応の条件は、目的の生成物を得るために慎重に制御されます .

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな薬理学的特性を持つ可能性のあるバリシチニブリン酸塩のさまざまな誘導体が含まれます。 これらの誘導体は、その潜在的な治療用途を理解するために頻繁に研究されています .

科学研究アプリケーション

バリシチニブリン酸塩は、以下を含む幅広い科学研究アプリケーションを持っています。

類似化合物との比較

Similar Compounds

Uniqueness

Baricitinib phosphate is unique in its high selectivity for Janus kinase 1 and Janus kinase 2, which allows for targeted inhibition of these enzymes with fewer off-target effects. This selectivity contributes to its efficacy and safety profile in treating autoimmune diseases .

生物活性

Baricitinib phosphate is a selective Janus kinase (JAK) inhibitor primarily indicated for the treatment of moderately to severely active rheumatoid arthritis (RA) and has also been explored for its efficacy in treating severe COVID-19. This article delves into the biological activity of baricitinib phosphate, examining its pharmacodynamics, mechanisms of action, and clinical implications supported by diverse research findings.

Baricitinib functions as a reversible ATP-competitive inhibitor of JAK1 and JAK2, which are critical mediators in the JAK/STAT signaling pathway. This pathway plays a significant role in the regulation of immune responses and inflammation. By inhibiting these kinases, baricitinib disrupts the signaling of various pro-inflammatory cytokines, including IL-6 and IL-23, which are implicated in autoimmune diseases such as RA.

Key Mechanisms:

  • Inhibition of Cytokine Signaling : Baricitinib reduces the activation of STAT proteins, which are essential for the transcription of genes involved in inflammatory responses .
  • Impact on Immune Cell Function : Studies have shown that baricitinib can decrease the proliferation of T helper (Th) cells and reduce the expression of pro-inflammatory cytokines .

Pharmacokinetics

Baricitinib is rapidly absorbed after oral administration, achieving peak plasma concentrations within approximately 60 minutes. Its pharmacokinetic profile includes:

  • Absolute Bioavailability : 79%
  • Volume of Distribution : 1.1 L/kg, indicating moderate tissue distribution.
  • Plasma Protein Binding : Approximately 50%, independent of concentration.
  • Renal Clearance : Primarily eliminated through renal pathways with minimal hepatic metabolism (6% by CYP3A4) .

Efficacy in Rheumatoid Arthritis

Recent observational studies have documented the effectiveness of baricitinib as monotherapy in RA patients. In a cohort analysis involving 932 patients:

  • Remission Rates : 40.7% to 93.8% achieved remission or low disease activity after 6-12 months.
  • Combination Therapy vs. Monotherapy : Outcomes were generally favorable across various patient registries, with differences noted in treatment continuation rates .

Case Study: Treatment of COVID-19

Baricitinib has been investigated for its potential to mitigate severe COVID-19 symptoms by reducing inflammation and preventing cytokine storms. Research indicates that it may reduce viral entry into target cells and improve clinical outcomes for patients with severe manifestations of the disease .

Binding Interactions and Structural Changes

Recent studies have explored the binding dynamics between baricitinib and human α1-acid glycoprotein (HAG). The findings highlight:

  • Binding Affinity : Moderate affinity (binding constant KbK_b around 104M110^4M^{-1}) with significant contributions from hydrogen bonding and hydrophobic interactions.
  • Fluorescence Quenching Studies : Baricitinib alters the fluorescence properties of HAG, indicating changes in its conformation upon binding .

Summary of Biological Activities

The following table summarizes key biological activities and findings related to baricitinib phosphate:

Activity AreaFindings
Mechanism Inhibits JAK1/JAK2, disrupting inflammatory cytokine signaling
Pharmacokinetics Rapid absorption (60 min), bioavailability 79%, moderate tissue distribution
Rheumatoid Arthritis Efficacy High remission rates (40.7% - 93.8%) in monotherapy after 6-12 months
COVID-19 Treatment Potential Reduces inflammation and viral entry; improves clinical outcomes
Binding Dynamics Moderate affinity for HAG; alters protein conformation

特性

IUPAC Name

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2S.H3O4P/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14;1-5(2,3)4/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPOWTFFUBBKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N7O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657980
Record name Phosphoric acid--{1-(ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187595-84-1
Record name Baricitinib phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187595841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid--{1-(ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BARICITINIB PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIB47S8NNB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (7, 204 g, 550 mmol) in acetonitrile (5.1 L) and ethanol (1.6 L) was added a solution of phosphoric acid (67.4 g, 688 mmol, 1.25 equiv) in ethanol (800 mL) slowly over 30 min at 70° C. The resulting reaction mixture was stirred at 70° C. for 2 h before being gradually cooled to room temperature with stirring for overnight. The solids were collected by filtration, washed with acetonitrile (160 mL) and dried in vacuum oven at 45° C. for 6 h to afford 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile phosphoric acid salt (240 g, 258.2 g theoretical, 93% yield) as a white solid. For final product: 1H NMR (300 MHz, d6-DMSO) δ 1.25 (t, 3H), 3.25 (q, 2H), 3.75 (s, 2H), 4.20 (d, 2H), 4.61 (d, 2H), 7.10 (d, 1H), 7.60 (dd, 1H),8.50 (s, 1H), 8.70 (s, 1H), 8.95 (s, 1H), 12.2 (bs, 1H); MS: m/z calcd. 372.12; found: 372.0.
Quantity
67.4 g
Type
reactant
Reaction Step One
Quantity
5.1 L
Type
solvent
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (14, 471.2 g, 1268.6 mmol) in acetonitrile (10.86 L) and ethanol (3.75 L) was added an 85% aqueous solution of phosphoric acid (H3PO4, 191.6 g, 1661.7 mmol, 1.31 equiv) in ethanol (EtOH, 1.68 L) slowly over 50 min at 70° C. The resulting reaction mixture was cooled down to room temperature slowly and stirred at room temperature for overnight. The solids were collected by filtration and washed with acetonitrile (500 mL). The resulting wet cake was then suspended in ethanol (EtOH, 7.0 L) before being treated with an aqueous 85% solution of phosphoric acid (H3PO4, 95.1 g, 824.6 mmol, 0.65 equiv) in ethanol (EtOH, 1.23 L) at room temperature. The resulting mixture was then warmed to reflux and stirred at reflux for 1 h before being cooled down to room temperature slowly and stirred at room temperature for overnight. The solids were collected by filtration, washed with ethanol (2 L) and heptane/ethanol (v/v 2/1, 2.1 L), and dried in vacuum oven at 40° C. for overnight to afford 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile phosphate salt (534.8 g, 595.5 g theoretical, 89.8% yield) as white crystalline solids. For phosphate salt: mp: 187° C.; elemental analysis for C16H20N7O6PS, Calcd: C, 40.94; H, 4.29; N, 20.89; P, 6.60; S, 6.83; Found: C, 40.65; H, 4.22; N, 20.71; P, 6.53; S, 6.95; FTIR (vmax, cm−1): 3123 (—CH—), 2254 (CN), 1627 and 1441 (heteroaromatic C═N ), 1600 and 1559 (heteroaromatic C═C), 1312 (—SO2—); 1H NMR (DMSO-d6, 300 MHz) 6 12.19 (s, 1H), 8.94 (s, 1H), 8.71 (s, 1H), 8.48 (s, 1H), 7.62 (dd, 1H, J=3.5, 2.3 Hz), 7.08 (dd, 1H, J=3.6, 1.5 Hz), 4.60 (d, 2H, J=9.3, 9.2 Hz), 4.23 (d, 2H, J=9.3, 9.2 Hz), 3.69 (s, 2H), 3.23 (q, 2H,J=7.2 Hz), 1.23 (t, 3H, J=7.3 Hz) ppm; 13C NMR (DMSO-d6, 75 MHz) δ 152.3, 150.9, 149.4, 140.0, 129.7, 127.1, 122.2, 116.8, 113.1, 100.1, 58.6, 56.1, 43.3, 26.9, 7.5 ppm; C16H17N7O2S (free base, MW, 371.42), LCMS (EI) m/e 372 (M++H).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
191.6 g
Type
reactant
Reaction Step One
Quantity
10.86 L
Type
solvent
Reaction Step One
Quantity
3.75 L
Type
solvent
Reaction Step One
Quantity
1.68 L
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
95.1 g
Type
reactant
Reaction Step Two
Quantity
1.23 L
Type
solvent
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。